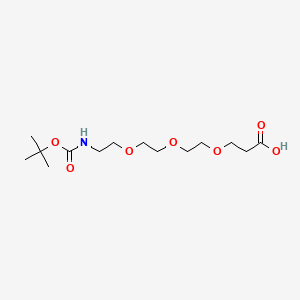

t-Boc-N-アミド-PEG3酸

説明

T-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-acid is C14H27NO7 . The IUPAC name is 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid . The molecular weight is 321.37 g/mol .Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

T-Boc-N-amido-PEG3-acid has a molecular weight of 321.37 g/mol . It has 2 hydrogen bond donor counts and 7 hydrogen bond acceptor counts . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass are 321.17875220 g/mol .科学的研究の応用

PEG化剤

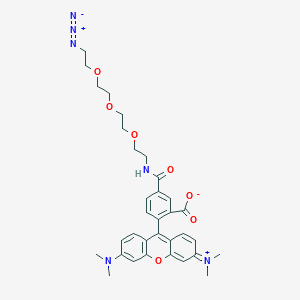

t-Boc-N-アミド-PEG3酸は、アミノ基とBoc保護アミノ基を持つPEGリンカーです {svg_1}. 親水性PEGスペーサーは、水性媒体中の溶解性を向上させます {svg_2}. これは、PEG化剤として優れたものになります。PEG化剤とは、薬剤や治療用タンパク質などの分子や巨大構造体にポリエチレングリコール(PEG)を結合させて、その溶解性と安定性を向上させるプロセスです。

生体共役

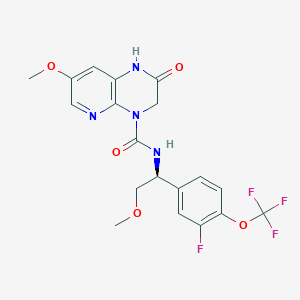

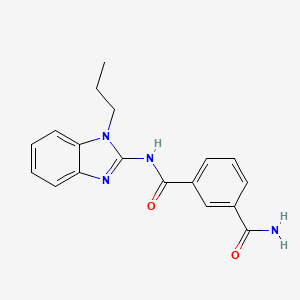

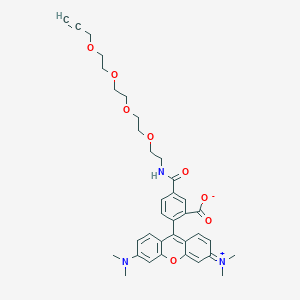

t-Boc-N-アミド-PEG3酸のアミノ基は、カルボン酸、活性化NHSエステル、カルボニル(ケトン、アルデヒド)などとの反応性があります {svg_3}. これは、生体共役、すなわち少なくとも1つの分子が生物分子である2つの分子間の安定な共有結合を形成するための化学戦略において有用です。

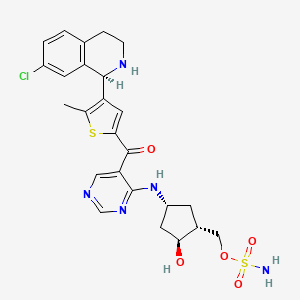

小分子の合成

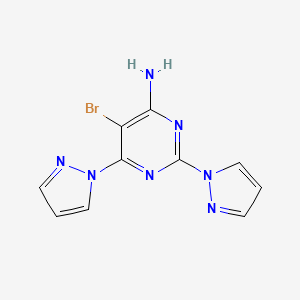

t-Boc-N-アミド-PEG3酸は、小分子の合成のためのビルディングブロックとして使用できます {svg_4}. これは、これらの小分子が薬剤または薬剤候補として使用できる医薬品化学において特に有用です。

4. 小分子および/または生体分子のコンジュゲート t-Boc-N-アミド-PEG3酸は、小分子および/または生体分子のコンジュゲートを作成するためにも使用できます {svg_5}. これは、これらのコンジュゲートが薬剤を体内の特定の細胞や組織に送達するために使用できる薬剤送達において特に有用です。

ケミカルバイオロジー用ツール化合物

t-Boc-N-アミド-PEG3酸は、ケミカルバイオロジー用ツール化合物の作成に使用できます {svg_6}. これらのツール化合物は、生物学的システムをプローブまたは操作するために使用できます。

抗体薬物コンジュゲート

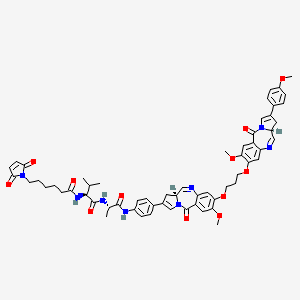

t-Boc-N-アミド-PEG3酸は、抗体薬物コンジュゲートに合成的に組み込むことができます {svg_7}. これらは、モノクローナル抗体の特異性を利用して細胞毒性薬剤を特定の細胞に送達する治療薬のクラスです。

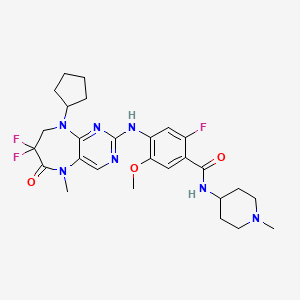

プロテオリシス標的キメラ(PROTAC)

t-Boc-N-アミド-PEG3酸は、プロテオリシス標的キメラ(PROTAC)に合成的に組み込むことができます {svg_8}. PROTACは、E3ユビキチンリガーゼを募集して特定のタンパク質を分解のために標識することにより機能する薬剤のクラスです。

ペプチド合成

t-Boc-N-アミド-PEG3酸は、ペプチド合成に有用です {svg_9}. PEGスペーサーにより、ペプチド鎖のいずれかの端またはアミノ酸側鎖に、長く親水性のスペーサーを導入できます {svg_10}.

作用機序

Target of Action

t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of t-Boc-N-amido-PEG3-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine . This interaction with its targets results in the formation of stable amide bonds, which can be used for various purposes, such as drug delivery .

Pharmacokinetics

The pharmacokinetics of t-Boc-N-amido-PEG3-acid are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of t-Boc-N-amido-PEG3-acid’s action are primarily due to the formation of stable amide bonds with primary amine groups. This can result in the modification of target molecules, potentially altering their structure and function. In the context of drug delivery, this can enable the targeted delivery of therapeutic agents .

Action Environment

The action, efficacy, and stability of t-Boc-N-amido-PEG3-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups is necessary for its action . Additionally, the presence of mild acidic conditions is required for the deprotection of the Boc group . Furthermore, the hydrophilic PEG spacer can enhance its solubility in aqueous environments , which can influence its distribution and efficacy in biological systems.

生化学分析

Biochemical Properties

t-Boc-N-amido-PEG3-acid plays a significant role in biochemical reactions. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Cellular Effects

It is known that PEG linkers like t-Boc-N-amido-PEG3-acid can influence cell function by enhancing the pharmacokinetic properties and in vivo stability of conjugates .

Molecular Mechanism

The molecular mechanism of action of t-Boc-N-amido-PEG3-acid involves its interaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or HATU .

特性

IUPAC Name |

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAQEUVPPBOTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-75-7 | |

| Record name | t-Boc-N-amido-PEG3-acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)

![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B611148.png)